molecular formula C9H19NO3 B12633517 Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Cat. No.: B12633517
M. Wt: 189.25 g/mol
InChI Key: QSGDDTGFCCTMHB-UHFFFAOYSA-N
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Description

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate is an ethyl propanoate derivative featuring a methoxypropan-2-yl amino substituent at the third carbon position. The methoxypropan-2-yl group likely enhances solubility and bioavailability due to its polar ether and amino functionalities, making it a candidate for drug design .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 3-(1-methoxypropan-2-ylamino)propanoate

InChI

InChI=1S/C9H19NO3/c1-4-13-9(11)5-6-10-8(2)7-12-3/h8,10H,4-7H2,1-3H3

InChI Key

QSGDDTGFCCTMHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(C)COC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate can be achieved through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is typically carried out at a temperature of 120-160°C for 16-20 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions may involve the replacement of the methoxy group with other functional groups, leading to the formation of different derivatives .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for the development of drugs. For instance, it has been studied for its anti-gastric cancer activity, showing potential as an intermediate in the synthesis of anti-cancer agents . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer activity, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the type of cancer cells being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 1-methoxypropan-2-yl amino moiety. Below are comparisons with structurally related esters:

a) Ethyl 3-(Pyridin-2-ylamino)Propanoate
  • Structure: Pyridinyl amino group instead of methoxypropan-2-yl.
  • Application : Intermediate in synthesizing Dabigatran Etexilate, an anticoagulant .
  • Synthesis : Involves condensation with pyridinyl amines, highlighting the role of aromatic heterocycles in drug activity.
b) Ethyl 3-Oxo-2-Phenyl-3-((1-Phenylethyl)Amino)Propanoate
  • Structure : Phenyl and phenylethyl substituents introduce aromatic bulk.
  • Properties : Molecular weight 311.15 g/mol; melting point 82–84°C .
  • Application : Synthesized via multicomponent reactions for bioactive heterocycles, demonstrating how steric bulk affects crystallization.
c) Ethyl 3-(Methylthio)Propanoate
  • Structure: Methylthio (-SMe) group instead of methoxypropan-2-yl amino.
  • Application : Key aroma compound in pineapple pulp (odor activity value: 5104–5112) .
  • Reactivity: The thioether group’s volatility contrasts with the target compound’s polar amino-ether group, which likely reduces volatility.
d) Ethyl 3-[(5-Chloropyridin-2-yl)Amino]-2-Methyl-3-Oxopropanoate
  • Structure : Chloropyridinyl and oxo groups enhance electrophilicity.
  • Application : Anticancer agent targeting AIMP2-DX2, showing how halogenation and ketone groups influence bioactivity .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Application
Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate Methoxypropan-2-yl amino Data not available Data not available Theoretical: Drug delivery
Ethyl 3-(pyridin-2-ylamino)propanoate Pyridinyl amino Est. ~250–300 N/A Anticoagulant synthesis
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl, phenylethyl, oxo 311.15 82–84 Bioactive heterocycles
Ethyl 3-(methylthio)propanoate Methylthio ~148.23 N/A Flavoring agent
Ethyl 3-[(5-chloropyridin-2-yl)amino]-2-methyl-3-oxopropanoate Chloropyridinyl, oxo, methyl Est. ~300–350 N/A Anticancer agent

Notes:

  • The methoxypropan-2-yl amino group likely increases water solubility compared to aromatic or thioether analogs.
  • Melting points correlate with molecular symmetry and hydrogen bonding; bulky groups (e.g., phenyl) raise melting points .

Biological Activity

Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be categorized as an amino acid derivative with various potential applications in drug development. Its structure includes an ethyl ester and a methoxypropan-2-yl moiety, which may influence its biological properties.

Research indicates that compounds with similar structures may exhibit diverse mechanisms of action. For instance, derivatives of propanols have been noted for their antibacterial properties, particularly against Helicobacter pylori (H. pylori), a common gastric pathogen. The biological activity of ethyl esters often involves modulation of enzyme activity or interaction with specific receptors.

Antimicrobial Activity

A study on related compounds demonstrated that modifications to the propanol structure could significantly enhance antimicrobial potency. For example, thienopyrimidine derivatives showed IC50 values as low as 0.0068 μM against resistant strains of H. pylori . This suggests that structural variations in compounds similar to this compound may lead to improved antimicrobial efficacy.

CompoundIC50 (μM)Target Organism
Thienopyrimidine Derivative0.0068H. pylori
This compound (Hypothetical)TBDTBD

Cytotoxicity

The cytotoxic effects of related compounds have been documented, indicating that while enhancing potency against pathogens, there may be an increase in cytotoxicity . This dual effect necessitates careful evaluation during drug development.

Study on 1-Methoxypropan-2-ol

A biological monitoring study on 1-methoxypropan-2-ol, a structural component related to this compound, revealed rapid metabolism and excretion in humans with a half-life of less than 2.6 hours . Such pharmacokinetic profiles are crucial for understanding the potential therapeutic window and safety profile of compounds derived from this class.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships (SAR) has been fundamental in identifying potent derivatives. For instance, variations at the amine α-carbon have shown significant impacts on activity against bacterial strains . The importance of maintaining specific functional groups while modifying others is evident in the development of more effective therapeutic agents.

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